5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-BFDDN, is a compound of the dihydronaphthalene family. It is a colorless solid that is insoluble in water but soluble in organic solvents. 5-BFDDN is an important chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds such as 2-fluoro-3-bromo-1-naphthol and 1-bromo-2-fluoro-3-methyl-1-naphthol.
Scientific Research Applications
Synthesis and Reactivity
Synthesis Methods and Reactivities : The synthesis of 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one and related compounds involves a range of chemical reactions. For instance, Gabbutt et al. (1994) describe a facile synthesis method for 4-bromo-2H-chromenes and 2H-thiochromenes, providing access to a wide range of 4-substituted derivatives (Gabbutt et al., 1994). Additionally, Stavber and Zupan (1979) explored the stereospecific halofluorination of dihydronaphthalene, leading to the formation of 1-fluoro-3,4-dihydronaphthalene (Stavber & Zupan, 1979).
Ligands for Benzodiazepine Site of GABAA Receptors : Compounds like 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one show potential as ligands for the benzodiazepine site of GABAA receptors. Szekeres et al. (2004) identified a series of substituted 3,4-dihydronaphthalen-1(2H)-ones with high binding affinity for this receptor site, indicating their potential in neurological research (Szekeres et al., 2004).
Asymmetric Synthesis of Monofluorinated Derivatives : Lázaro et al. (2016) demonstrated the asymmetric synthesis of enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, a process important for creating specific molecular configurations for further research applications (Lázaro et al., 2016).
One-Pot Synthesis Methods : Liu et al. (2012) described an efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting the simplicity and effectiveness of this approach in creating various derivatives (Liu et al., 2012).
Chemical and Structural Analysis
NMR Spectroscopy Studies : Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, including derivatives of 3,4-dihydronaphthalen-1(2H)-one. These studies provide detailed insights into the molecular structure and properties of these compounds (Alam et al., 1995).
Metabolic Oxidation Pathways : Risch et al. (2015) investigated the major metabolic oxidation path for naphthoyl group in certain antagonists, including derivatives of 3,4-dihydronaphthalen-1(2H)-one. This research aids in understanding the metabolic processes involving these compounds (Risch et al., 2015).
Antimicrobial Activities : Gupta and Chaudhary (2013) explored the green synthesis and antimicrobial activities of novel thiazolidin-4-ones derived from 3,4-dihydronaphthalen-1(2H)-ones, highlighting the potential biomedical applications of these derivatives (Gupta & Chaudhary, 2013).
Molecular Interactions and Stability : Gouda et al. (2022) provided an analysis of hydrogen, stacking, and halogen bonding in a compound derived from 3,4-dihydronaphthalen-1(2H)-one, using techniques like Hirshfeld surface analysis and DFT calculations. This study offers insights into the noncovalent interactions that stabilize such compounds (Gouda et al., 2022).
properties
IUPAC Name |
5-bromo-8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGNQZRKKVWIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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